molecular formula C12H14N2 B11909706 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 134856-47-6

4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Cat. No.: B11909706
CAS No.: 134856-47-6
M. Wt: 186.25 g/mol
InChI Key: LGJNKECFRFDNTH-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused with a pyridine ring. The presence of a methyl group at the 4th position of the tetrahydrobenzo ring adds to its unique chemical properties. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the imidazopyridine core.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halogens or alkyl groups are introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: In biological research, the compound has been investigated for its potential as a bioactive molecule.

    Medicine: The compound’s pharmacological potential has been explored in the development of new therapeutic agents.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine can be compared with other imidazopyridine derivatives to highlight its uniqueness. Similar compounds include:

    Imidazo[1,2-a]pyridine: Lacks the methyl group at the 4th position, resulting in different chemical and biological properties.

    Imidazo[4,5-b]pyridine: Has a different fusion pattern of the imidazole and pyridine rings, leading to variations in reactivity and activity.

    Imidazo[4,5-c]pyridine: Another isomer with distinct structural and functional characteristics.

The presence of the methyl group in 4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine contributes to its unique chemical behavior and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

134856-47-6

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H14N2/c1-9-5-4-8-14-11-7-3-2-6-10(11)13-12(9)14/h2-3,6-7,9H,4-5,8H2,1H3

InChI Key

LGJNKECFRFDNTH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2C1=NC3=CC=CC=C32

Origin of Product

United States

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